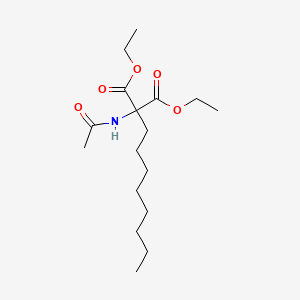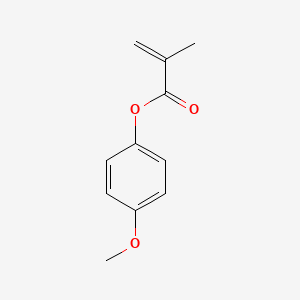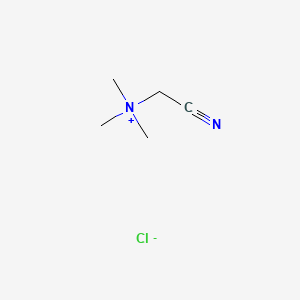
(Cyanomethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyanomethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₅H₁₂ClN. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Cyanomethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanomethyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as acetone, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .
Análisis De Reacciones Químicas
Types of Reactions
(Cyanomethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while oxidation and reduction can lead to the formation of different organic molecules .
Aplicaciones Científicas De Investigación
(Cyanomethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in the study of cellular processes and as a component in certain biochemical assays.
Mecanismo De Acción
The mechanism by which (Cyanomethyl)trimethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes, altering their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Acrylamidopropyl)trimethylammonium chloride: This compound is similar in structure but contains an acrylamide group, which gives it different reactivity and applications.
(Methacryloyloxy)ethyl trimethylammonium chloride: Another similar compound with a methacryloyloxy group, used in polymer synthesis and as an antimicrobial agent.
Uniqueness
(Cyanomethyl)trimethylammonium chloride is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other quaternary ammonium compounds may not be as effective .
Propiedades
Número CAS |
6340-35-8 |
|---|---|
Fórmula molecular |
C5H11ClN2 |
Peso molecular |
134.61 g/mol |
Nombre IUPAC |
cyanomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H11N2.ClH/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JWTUJDAWIIWMLT-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



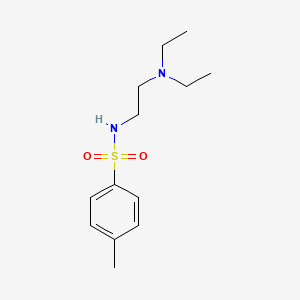
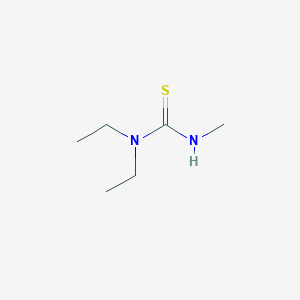
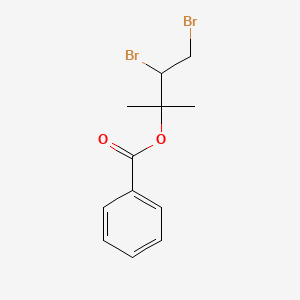
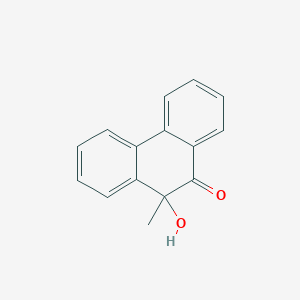
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
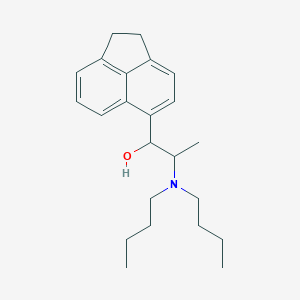
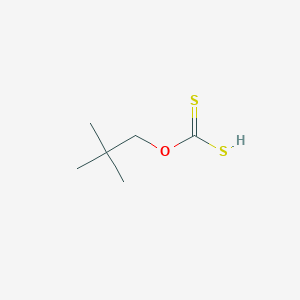
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)

![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
